molecular formula C4H7O5P B2950929 3-Phosphonobut-2-enoic acid CAS No. 4412-12-8

3-Phosphonobut-2-enoic acid

Cat. No.: B2950929
CAS No.: 4412-12-8
M. Wt: 166.069
InChI Key: VFHPKRBLCTUMIO-UHFFFAOYSA-N
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Description

3-Phosphonobut-2-enoic acid is an organic compound with the molecular formula C4H7O5P. It is a phosphonic acid derivative of butenoic acid and is known for its utility in various chemical and biological research applications. The compound is characterized by the presence of a phosphono group attached to a butenoic acid backbone, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phosphonobut-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tetrolic acid with phosphorous acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or batch processing in large reactors. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Phosphonobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphono-substituted butenoic and butanoic acid derivatives, which can be further utilized in organic synthesis and research .

Scientific Research Applications

3-Phosphonobut-2-enoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Phosphonobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes. The phosphono group can mimic the phosphate group in biological molecules, allowing the compound to act as an enzyme inhibitor. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the substrate’s access and preventing the enzyme’s catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Crotonic acid: A butenoic acid derivative with a similar structure but lacking the phosphono group.

    Isocrotonic acid: Another isomer of butenoic acid with different geometric configuration.

    3-Butenoic acid: A simple butenoic acid without any substituents.

Uniqueness

3-Phosphonobut-2-enoic acid is unique due to the presence of the phosphono group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

3-phosphonobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O5P/c1-3(2-4(5)6)10(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHPKRBLCTUMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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